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For researchers, scientists, and drug development professionals navigating the landscape of
CRISPR-based diagnostics, the choice of Casl13a ortholog is a critical determinant of assay
performance. This guide provides an objective comparison of two prominent Cas13a enzymes,
Leptotrichia wadei Cas13a (LwCas13a) and Leptotrichia buccalis Cas13a (LbuCas13a), for
RNA detection, supported by experimental data and detailed protocols.

At a Glance: Key Performance Differences
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Feature LwCas13a LbuCasl13a Key Insights

LbuCas13a exhibits
the strongest in vitro
collateral cleavage
activity among six
Moderate High tested Casl13

orthologs, suggesting

Collateral Cleavage

Activity

a potential for higher
signal amplification in

detection assays.[1]

Both enzymes exhibit
comparable and high

Catalytic Efficiency ) o
~1076 M-1s-1 ~1076 M-1s-1 catalytic efficiencies

(kcat/KM)
for reporter cleavage

upon activation.

. Both enzymes can
Amplification-Free _ _
achieve picomolar

Limit of Detection Picomolar range Picomolar range o )
sensitivity without a
(LoD) I
pre-amplification step.
Can distinguish LbuCas13a has been
Sensitive to single-nucleotide shown to have a
o ] mismatches, but can mismatches, with remarkable 98-fold
Specificity & Mismatch . o ) o
exhibit off-target specificity influenced increase in single-
Tolerance ) . e
effects in cellular by crRNA spacer nucleotide specificity
contexts. length and target when targeting DNA

concentration.[2][3][4] compared to RNA.[5]

SHERLOCK (Specific ~ Various RNA detection LwCas13a is well-

o High-Sensitivity platforms, including established in the
Common Applications ) o )
Enzymatic Reporter amplification-free widely used
Unlocking) platform. methods.[6][7] SHERLOCK protocol.

Signaling Pathways and Experimental Workflows
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The fundamental principle behind Cas13a-based RNA detection is the target-RNA-dependent
activation of its collateral RNase activity. Upon binding to the target RNA sequence specified by
the guide RNA (crRNA), the Casl13a enzyme undergoes a conformational change, activating its
HEPN domains. This activation leads to the indiscriminate cleavage of nearby non-target RNA
molecules, including a quenched fluorescent reporter, resulting in a detectable signal.
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Cas13a RNA Detection Mechanism.

A common workflow for Cas13a-based diagnostics, particularly exemplified by the SHERLOCK
protocol using LwCas13a, often involves an initial amplification step to enhance sensitivity,
followed by Casl13a-mediated detection.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15541304?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Sample Preparation

(RNA Extraction)

Isothermal Amplification

y
(Reverse Transcription Recombinase Polymerase Amplification (RT-RPA))

CRISPR-basved Detection

(LwCaslBa Detection Reaction)

'

(Fluorescence or Lateral Flow Readout)

Click to download full resolution via product page
SHERLOCK Experimental Workflow.

Quantitative Data Summary
Collateral Cleavage Activity

A direct comparison of the in vitro collateral RNA cleavage activity of six different CRISPR-
Cas13 systems revealed that LbuCas13a exhibited the strongest activity.[1]
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Cas13 Ortholog Relative Collateral Cleavage Activity
LbuCasl13a Highest

LwaCasl13a Moderate

LshCasl13a Low

BzCas13b Moderate

PspCas13b Moderate

RspCas13d Low

Table adapted from a study comparing multiple Cas13 orthologs.[1]

Kinetic Parameters and Limit of Detection
(Amplification-Free)

The following table summarizes the kinetic parameters for the trans-cleavage activity of
LwCas13a and LbuCas13a and their amplification-free limits of detection (LoD).

kcat/KM Endpoint Velocity
Enzyme kcat (s7%) KM (nM)

(M—*s—?) LoD (pM) LoD (pM)
LwaCasl13a 1-10 ~1000 ~10"6 0.37 - 130 0.041 - 210
LbuCasl13a 1-10 ~1000 ~10"6 0.37 - 130 0.041 - 210

Data from a study on the fundamental limits of amplification-free CRISPR diagnostics.

Experimental Protocols
LwCasl3a RNA Detection (SHERLOCK Protocol)

This protocol is adapted from the SHERLOCK protocol for nucleic acid detection.[8][9]

1. Reagent Preparation:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.researchgate.net/publication/367286240_Collateral_RNA_cleavage_by_CRISPR-Cas13_allows_selective_cell_elimination
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956564/
https://static.igem.wiki/teams/5087/pics/protocols/sherlock01.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

LwaCas13a Dilution: Dilute LwaCas13a protein to a working concentration of 63.3 pg/ml in
protein storage buffer.[9]

crRNA Dilution: Dilute the crRNA to 10 ng/ul in nuclease-free water.[9]

Reporter RNA: Prepare a 2 uM solution of RNase Alert v2 reporter.[9]

. Reaction Assembly (on ice):

Prepare a master mix in an Eppendorf tube with the following components per 20 pul reaction:

Nuclease-free water: to final volume

[e]

o HEPES (pH 6.8, 1M): 1 pl

o MgClz (1M): 0.45 ul

o rNTP mix (25mM each): 2 ul

o LwaCasl13a (63.3 pg/ml): 5 pl

o Murine RNase inhibitor (40 U/ul): 2.5 pl

o T7 RNA polymerase: 1.25 pl

o CrRNA (10 ng/ul): 2.5 pl

o RNase Alert v2 (2uM): 3.13 pl

Add 2.3 pl of the pre-amplified sample (e.g., from an RPA reaction) to the master mix.

. Incubation and Detection:

Transfer 20 pl of the reaction mix to an opaque 384-well plate.

Incubate at 37°C in a fluorescence plate reader.

Monitor fluorescence (excitation: 490 nm, emission: 520 nm) every 5 minutes for at least 1.5
hours.[9]
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LbuCasl3a RNA Detection Protocol

This is a general protocol for LbuCas13a-based RNA detection.
1. Reagent Preparation:

e LbuCasl13a-crRNA Complex Formation: Pre-incubate LbuCas13a protein with crRNA at a
molar ratio of approximately 1:1 to 1:2 for 10-15 minutes at 37°C.

2. Reaction Assembly:

o Prepare the detection reaction in a suitable buffer, typically containing:
o Tris-HCI (pH ~7.5)
o NacCl
o MgCI: (typically 5-10 mM)

o Add the target RNA sample to the reaction mixture.

e Add a quenched fluorescent RNA reporter.

3. Incubation and Detection:

 Incubate the reaction at 37°C.

o Measure fluorescence over time using a plate reader with appropriate excitation and
emission wavelengths for the chosen fluorophore.

Conclusion

Both LwCas13a and LbuCas13a are highly effective enzymes for RNA detection, each with
distinct characteristics that may favor one over the other depending on the specific application.

LbuCas13a stands out for its superior collateral cleavage activity, which can translate to faster
and more robust signal generation in detection assays. This makes it a compelling choice for
the development of rapid, amplification-free diagnostic tests. Its demonstrated high single-
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nucleotide specificity, particularly when targeting DNA, also opens up possibilities for highly
precise genotyping applications.[5]

LwCas13a, on the other hand, is the cornerstone of the well-established and extensively
validated SHERLOCK platform. For researchers seeking to leverage a proven and reliable
system with a wealth of supporting literature and protocols, LwCasl13a is an excellent choice.
While its collateral activity may be more moderate than that of LbuCas13a, its performance
within the optimized SHERLOCK workflow is well-documented to achieve high sensitivity.

Ultimately, the selection between LwCasl13a and LbuCas13a should be guided by the specific
requirements of the RNA detection assay, including the need for speed, the desired level of
sensitivity, and the importance of single-nucleotide discrimination. For novel assay
development, the higher intrinsic activity of LbuCas13a may offer advantages, while for
established platforms, the reliability of LwCasl13a is a significant asset.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [LwCasl13a vs. LbuCas13a: A Comparative Guide for
RNA Detection]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15541304#lwcasl13a-vs-lbucasl3a-for-rna-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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